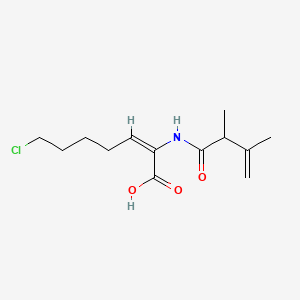
Trifluoromethyl radical
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The trifluoromethyl radical is a highly reactive chemical species characterized by the presence of a trifluoromethyl group (–CF₃). This radical plays a significant role in various chemical reactions and is of great interest in the fields of pharmaceuticals, agrochemicals, and materials science due to its unique properties and reactivity .
Méthodes De Préparation
The preparation of the trifluoromethyl radical can be achieved through several synthetic routes. One common method involves the use of trifluoroiodomethane (CF₃I) in combination with triethylborane. Other reagents that generate the this compound include sodium trifluoromethanesulfinate and bis(trifluoroacetyl) peroxide . Industrial production methods often involve the use of these reagents under controlled conditions to ensure the efficient generation of the this compound.
Analyse Des Réactions Chimiques
The trifluoromethyl radical undergoes a variety of chemical reactions, including:
Oxidation: The radical can participate in oxidation reactions, often leading to the formation of trifluoromethylated products.
Reduction: Reduction of trifluoromethyl reagents can produce the this compound.
Substitution: The radical can substitute hydrogen atoms in organic molecules, leading to the formation of trifluoromethylated compounds.
Common reagents used in these reactions include trifluoroiodomethane, sodium trifluoroacetate, and trifluoromethyltrimethylsilane. Major products formed from these reactions often include trifluoromethylated aromatics, alkenes, and other organic compounds .
Applications De Recherche Scientifique
The trifluoromethyl radical has numerous applications in scientific research:
Mécanisme D'action
The trifluoromethyl radical exerts its effects through its high reactivity and ability to participate in single-electron transfer (SET) processes. The radical can interact with various molecular targets, leading to the formation of new chemical bonds and the modification of existing ones. The fluorine atoms in the trifluoromethyl group act as electron-withdrawing groups, enhancing the electrophilicity of the radical and facilitating its participation in various chemical reactions .
Comparaison Avec Des Composés Similaires
The trifluoromethyl radical is unique compared to other similar compounds due to its high reactivity and the presence of three fluorine atoms. Similar compounds include:
Trifluoromethyltrimethylsilane: Used as a nucleophilic trifluoromethylating agent.
Sodium trifluoroacetate: Employed in trifluoromethylation reactions.
Trifluoroiodomethane: A reagent in aromatic coupling reactions.
These compounds share some reactivity with the this compound but differ in their specific applications and the types of reactions they undergo.
Propriétés
Numéro CAS |
2264-21-3 |
|---|---|
Formule moléculaire |
CF3 |
Poids moléculaire |
69.006 g/mol |
InChI |
InChI=1S/CF3/c2-1(3)4 |
Clé InChI |
WZKSXHQDXQKIQJ-UHFFFAOYSA-N |
SMILES canonique |
[C](F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[2-(dimethylamino)ethyl]-5-methyl-1H-pyrazol-4-aminedihydrochloride](/img/structure/B13424333.png)

![N-[(3-hydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ylidene)amino]-4-methylbenzenesulfonamide](/img/structure/B13424344.png)



![6-(Tert-butoxycarbonyl)-2,2-difluoro-6-azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B13424360.png)

